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Compound of Interest

Compound Name: Ethyl 3-oxooctanoate

Cat. No.: B178416

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxooctanoate is a 3-keto ester, a class of organic compounds characterized by a
ketone functional group at the B-position relative to an ester group. This structural motif imparts
unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate
in a variety of carbon-carbon bond-forming reactions has established it as a key building block
in the synthesis of complex molecules, including pharmaceuticals and other biologically active
compounds. This technical guide provides a comprehensive overview of the chemical
properties, synthesis, reactivity, and spectroscopic profile of Ethyl 3-oxooctanoate, intended
to support research and development activities.

Core Chemical Properties

The fundamental chemical and physical properties of Ethyl 3-oxooctanoate are summarized
below. This data is essential for its handling, application in reactions, and for purification
processes.
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Property Value Reference
Molecular Formula C10H1803 [1]
Molecular Weight 186.25 g/mol [1]

IUPAC Name ethyl 3-oxooctanoate [1]

CAS Number 10488-95-6 [1]
Canonical SMILES CCCCCC(=0)CC(=0)0cCcC [1]

Boiling Point 118-121 °C at 13 Torr

Density (Predicted) 0.959 g/cm?3

Appearance Colorless to pale yellow liquid

Soluble in most organic
Solubility solvents. Solubility in water is

expected to be low.

Melting Point Not available

Synthesis of Ethyl 3-oxooctanoate

The synthesis of Ethyl 3-oxooctanoate can be achieved through several methods, with the
Claisen condensation being the most common. Below are detailed experimental protocols for
two effective synthetic routes, adapted from established procedures for the homologous Ethyl
3-oxoheptanoate.[2]

Experimental Protocol 1: Crossed Claisen Condensation

The crossed Claisen condensation involves the reaction between two different esters in the
presence of a strong base. For the synthesis of Ethyl 3-oxooctanoate, ethyl hexanoate and
ethyl acetate are the typical starting materials.

Materials:
e Sodium ethoxide (NaOEt)

e Anhydrous ethanol

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-oxooctanoate
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Synthesis_of_Ethyl_3_oxoheptanoate_A_Validation_of_a_Novel_Synthetic_Route.pdf
https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Ethyl hexanoate

o Ethyl acetate

 Dilute hydrochloric acid

o Diethyl ether

e Anhydrous magnesium sulfate

o Saturated sodium chloride solution (brine)
Procedure:

o Preparation of the Base: A solution of sodium ethoxide is prepared by dissolving sodium
metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

e Enolate Formation: The solution of sodium ethoxide is cooled in an ice bath. A mixture of
ethyl hexanoate and ethyl acetate is added dropwise to the cooled base. This step is not
selective and will generate enolates from both esters. To favor the desired cross-
condensation, it is advantageous to use a non-nucleophilic strong base like lithium
diisopropylamide (LDA) and to add the more acidic ester (ethyl acetate) to the pre-formed
enolate of the less acidic ester (ethyl hexanoate).[3]

o Condensation: The reaction mixture is allowed to warm to room temperature and stirred for
several hours to facilitate the condensation.

o Work-up: The reaction is quenched by the addition of dilute hydrochloric acid. The organic
layer is separated, and the aqueous layer is extracted with diethyl ether. The combined
organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the
solvent is removed under reduced pressure.

 Purification: The crude product is purified by fractional distillation under reduced pressure to
yield Ethyl 3-oxooctanoate.

Experimental Protocol 2: Acyl Meldrum's Acid Synthesis
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This method offers higher selectivity and often results in better yields compared to the crossed
Claisen condensation.[2]

Step 1: Acylation of Meldrum's Acid

Materials:

e Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

e Anhydrous dichloromethane

e Anhydrous pyridine

e Hexanoyl chloride

 Dilute hydrochloric acid

e Brine

e Anhydrous sodium sulfate

Procedure:

e Preparation: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in
anhydrous dichloromethane and cool the solution in an ice bath.

» Addition of Base: Add anhydrous pyridine to the cooled solution.

o Acylation: Add a solution of hexanoyl chloride in anhydrous dichloromethane dropwise to the
mixture over a period of 2 hours.

o Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute
hydrochloric acid. Separate the organic phase, wash with dilute HCI and brine, and dry over
anhydrous sodium sulfate.

« |solation: Remove the solvent under reduced pressure to yield the solid 5-hexanoyl-2,2-
dimethyl-1,3-dioxane-4,6-dione.
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Step 2: Alcoholysis

Materials:

e 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
e Anhydrous ethanol

Procedure:

e Alcoholysis: Reflux the crude 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione from the
previous step in anhydrous ethanol for 3-4 hours.

e Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to
obtain Ethyl 3-oxooctanoate.

 Purification: The crude product can be further purified by vacuum distillation.
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Caption: Comparative workflow of two primary synthetic routes to Ethyl 3-oxooctanoate.

Reactivity and Common Reactions

The reactivity of Ethyl 3-oxooctanoate is dictated by the presence of the [3-keto ester
functionality. The a-protons, situated between the two carbonyl groups, are particularly acidic
and can be readily removed by a base to form a stabilized enolate. This enolate is a potent
nucleophile and can participate in a variety of reactions.

Alkylation

The enolate of Ethyl 3-oxooctanoate can be alkylated by treatment with an alkyl halide. This
reaction is a fundamental method for forming new carbon-carbon bonds at the a-position.
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Knoevenagel Condensation

This reaction involves the condensation of the active methylene group of Ethyl 3-
oxooctanoate with an aldehyde or ketone, typically catalyzed by a weak base such as an

amine.

Michael Addition

As a Michael donor, the enolate of Ethyl 3-oxooctanoate can undergo a conjugate addition to
a,B-unsaturated carbonyl compounds.
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Caption: Key reaction pathways of Ethyl 3-oxooctanoate involving its enolate intermediate.

Spectroscopic Profile

The structural elucidation of Ethyl 3-oxooctanoate relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).
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'H NMR Spectroscopy

The proton NMR spectrum of Ethyl 3-oxooctanoate is expected to show characteristic signals
corresponding to the different proton environments in the molecule. Based on the structure and
data for analogous compounds, the following peaks are predicted (in CDCIs):

o ~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-O-CH2-CHs).

e ~3.4 ppm (singlet, 2H): Methylene protons between the two carbonyl groups (-CO-CH2-CO-).
e ~2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CO-CH2-CH3-).

e ~1.6 ppm (multiplet, 2H): Methylene protons of the hexanoyl chain (-CHz-CH2-CH2-).

e ~1.3 ppm (multiplet, 4H): Methylene protons of the hexanoyl chain (-CHz-CH2-CHs).

o ~1.25 ppm (triplet, 3H): Methyl protons of the ethyl ester (-O-CH2-CHs).

e ~0.9 ppm (triplet, 3H): Terminal methyl protons of the hexanoyl chain (-CH2-CHs).

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments. The
predicted chemical shifts (in CDCIs) are:

e ~202 ppm: Ketone carbonyl carbon.

e ~167 ppm: Ester carbonyl carbon.

e ~61 ppm: Methylene carbon of the ethyl ester (-O-CHz2-).

e ~50 ppm: Methylene carbon between the carbonyls (-CO-CH2-CO-).

e ~43 ppm: Methylene carbon adjacent to the ketone (-CO-CH:-).

e ~31 ppm, ~24 ppm, ~22 ppm: Methylene carbons of the hexanoyl chain.

e ~14 ppm: Methyl carbon of the ethyl ester.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b178416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e ~14 ppm: Terminal methyl carbon of the hexanoyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. Expected characteristic
absorption bands include:

e ~1745 cm~1; Strong C=0 stretching vibration of the ester carbonyl.
e ~1715 cm~1: Strong C=0 stretching vibration of the ketone carbonyl.
e ~2960-2850 cm~1: C-H stretching vibrations of the alkyl groups.

e ~1250-1000 cm~1: C-O stretching vibration of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.
For Ethyl 3-oxooctanoate, the molecular ion peak (M+) would be observed at m/z = 186.
Common fragmentation patterns for (3-keto esters involve cleavage at the a-3 bond of the
ketone and loss of the ethoxy group from the ester.

Biological Activity

While specific biological signaling pathways for Ethyl 3-oxooctanoate are not extensively
documented, the broader class of 3-keto esters has garnered attention for its potential
biological activities. Notably, some 3-keto esters have been investigated as potential
antibacterial agents.[4] Their structural similarity to N-acyl homoserine lactones (AHLS), which
are signaling molecules in bacterial quorum sensing, suggests that they may act as inhibitors of
this communication system, thereby disrupting bacterial virulence.[4] Further research is
required to elucidate the specific biological roles and mechanisms of action of Ethyl 3-
oxooctanoate.
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Caption: Hypothesized mechanism of antibacterial activity for 3-keto esters via quorum sensing
inhibition.

Safety Information

Ethyl 3-oxooctanoate is classified as an irritant.[1] It is important to handle this chemical with
appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Work should be conducted in a well-ventilated area or a fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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